4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is a compound with the chemical formula and a molecular weight of 342.19 g/mol. This compound is classified under organic compounds, specifically as a derivative of oxobutanoic acids, and is notable for its potential pharmaceutical applications. It is identified by the CAS number 35046-27-6 and has various synonyms, including 4-(4-bromophenyl)-2-(morpholin-4-yl)-4-oxobutanoic acid and 4-Morpholineacetic acid, α-[2-(4-bromophenyl)-2-oxoethyl] .
The synthesis of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid can be achieved through several methods, primarily involving the condensation of appropriate precursors. One common approach involves:
Technical details regarding reaction conditions such as temperature, pressure, and time are critical for optimizing yield and purity but are not extensively documented in available literature.
The molecular structure of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid features:
The structural representation can be depicted using SMILES notation as C(=O)CCC(=O)N1CCOCC1C1=CC=C(C=C1)Br
, which highlights the arrangement of atoms within the molecule .
The compound can participate in various chemical reactions typical for carboxylic acids and ketones. Notably:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for further investigation.
While specific mechanisms of action for 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid are not extensively documented, compounds within this class often exhibit biological activity through interaction with enzymes or receptors in biochemical pathways. The morpholino group may enhance solubility and cellular uptake, while the bromophenyl group could influence binding affinity to target sites.
This compound has potential applications in scientific research, particularly in medicinal chemistry due to its structural features that may confer biological activity. It could be explored for:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 98914-01-3
CAS No.: 73491-34-6